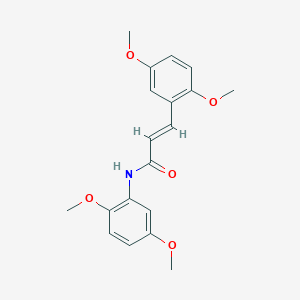

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-22-14-6-8-17(24-3)13(11-14)5-10-19(21)20-16-12-15(23-2)7-9-18(16)25-4/h5-12H,1-4H3,(H,20,21)/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVCPBXGATLCT-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide typically involves a two-step reaction process. The first step is the synthesis of a methoxy amino chalcone through the Claisen-Schmidt reaction. This reaction involves the condensation of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a 40% sodium hydroxide solution as a catalyst in ethanol . The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .

Industrial Production Methods

While specific industrial production methods for (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In neuropharmacology, the compound’s hallucinogenic effects are believed to result from its interaction with serotonin receptors in the brain. In medicinal chemistry, its role in the synthesis of Entacapone involves inhibition of catechol-O-methyltransferase (COMT), an enzyme that degrades neurotransmitters such as dopamine.

Comparison with Similar Compounds

Research Implications and Gaps

Structure-Activity Relationships (SAR) :

- Halogen vs. Methoxy : Chlorine/fluorine enhance potency but increase LogP and toxicity; methoxy groups optimize safety but may sacrifice efficacy.

- Substituent Position : 3,4-Dichloro substitution () outperforms 4-chloro, suggesting meta/para positioning is critical for target engagement. The target compound’s 2,5-dimethoxy groups may favor interactions with polar residues in bacterial enzymes.

Synthetic Accessibility :

- Palladium-catalyzed cross-coupling (as in ) could synthesize the target compound, though enantioselective routes may require specialized ligands.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide to ensure stereochemical purity?

- Methodological Answer : Focus on controlling reaction conditions (e.g., solvent polarity, temperature) to favor the E-isomer. Use coupling agents like DCC or EDCI for amide bond formation, and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validate stereochemistry using NOESY NMR to confirm the trans configuration of the α,β-unsaturated system .

Q. Which spectroscopic techniques are most reliable for characterizing the dimethoxyphenyl substituents in this compound?

- Methodological Answer :

- ¹H NMR : Identify methoxy protons as singlets at δ 3.7–3.9 ppm and aromatic protons as multiplets in δ 6.5–7.5 ppm.

- ²D NMR (HSQC/HMBC) : Correlate methoxy groups to their respective aromatic carbons.

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated enamide (C=C) at ~1600 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers screen this compound for preliminary biological activity in antimicrobial studies?

- Methodological Answer : Use standardized microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis. Include positive controls (e.g., vancomycin) and assess both bacteriostatic and bactericidal effects via MBC/MIC ratios. Structural analogs with trifluoromethyl groups have shown potent activity (MICs 0.15–5.57 µM), suggesting dimethoxyphenyl derivatives may follow similar trends .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in asymmetric synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., palladium with phosphoramidite ligands) to enhance stereocontrol. For example, PdCl(C₃H₅)₂ with chiral ligands achieved 65% yield and high enantiomeric excess (ee) in similar dimethoxyphenyl systems . Chiral HPLC (e.g., Chiralpak® columns) is recommended for purity analysis.

Q. How should conflicting crystallographic and spectroscopic data be reconciled during structural validation?

- Methodological Answer : Use SHELXL for small-molecule refinement to resolve discrepancies in bond lengths/angles from X-ray data . Cross-check with ORTEP-3 for thermal ellipsoid visualization, ensuring no overlap of dimethoxyphenyl rings. If NMR suggests dynamic disorder, perform variable-temperature crystallography or DFT calculations (e.g., Gaussian) to model conformational flexibility .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of dimethoxyphenyl derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding to targets like bacterial enoyl-ACP reductase.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial MIC values.

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential for reactive intermediates .

Q. How can researchers address solubility limitations in biological assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. For in vivo studies, consider prodrug strategies (e.g., esterification of methoxy groups) to enhance bioavailability. Solubility parameters (logP ~3.5) can be estimated via HPLC retention times .

Q. What advanced techniques are recommended for studying thermal stability and degradation pathways?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to identify decomposition onset temperatures. Couple with GC-MS to characterize volatile degradation products. For non-volatile byproducts, use LC-MS/MS with collision-induced dissociation (CID) .

Q. How can polymorphism in this compound affect pharmacological properties, and how is it detected?

- Methodological Answer : Screen for polymorphs via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Computational crystal structure prediction (CSP) tools like MOLPAK can identify stable forms. Polymorphs with higher lattice energy often exhibit slower dissolution rates, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.